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Compound of Interest

Compound Name: Heptyl acetate

Cat. No.: B091129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate, a carboxylic acid ester, is a key aroma compound valued for its characteristic

fruity and floral scent profile. It is widely utilized in the flavor and fragrance industries to impart

sweet, fruity, and floral notes to a variety of consumer products. This document provides

detailed application notes and experimental protocols for the synthesis, analysis, and sensory

evaluation of heptyl acetate.

Physicochemical and Sensory Properties
Heptyl acetate is a colorless liquid with a sweet, fruity aroma reminiscent of pear and apricot,

with floral and woody undertones.[1][2] Its key properties are summarized in the table below.
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Property Value References

Chemical Formula C₉H₁₈O₂ [3]

Molar Mass 158.24 g/mol [3]

Appearance Colorless liquid [3]

Odor Profile
Fruity (pear, apricot), sweet,

floral, woody, green
[1][2]

Taste Profile
Sweet, fruity, with a slightly

fatty and soapy note
[2]

Boiling Point 192-193 °C [3]

Melting Point -50.2 °C [3]

Density 0.870 g/cm³ at 20°C [3]

Refractive Index 1.411-1.413 at 20°C [3]

Solubility
Soluble in ethanol and oils;

insoluble in water
[3]

CAS Number 112-06-1 [3]

FEMA Number 2547 [3]

Applications in Flavor and Fragrance Chemistry
Heptyl acetate is a versatile ingredient used to build and enhance fruity and floral accords in a

wide range of products.

Flavor Applications
In the flavor industry, heptyl acetate is used to create and enhance fruit flavors in beverages,

candies, baked goods, and chewing gum.[1] Its sweet and fruity profile makes it particularly

suitable for apple, pear, and apricot flavor formulations.
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Food Category Typical Use Level (ppm)

Beverages 5 - 15

Ice Cream and Desserts 10 - 20

Candy and Confectionery 15 - 30

Baked Goods 10 - 25

Chewing Gum up to 100

Fragrance Applications
In perfumery, heptyl acetate is utilized as a top-to-middle note to introduce a fresh, fruity, and

slightly floral character to fragrances.[4] It is commonly found in floral, fruity, and chypre

fragrance compositions.

Product Category
Typical Use Level in Fragrance
Concentrate (%)

Perfumes and Colognes 0.5 - 5.0

Soaps and Body Washes 0.2 - 2.0

Lotions and Creams 0.1 - 1.0

Shampoos and Conditioners 0.2 - 1.5

Air Fresheners and Candles 1.0 - 8.0

Experimental Protocols
Synthesis of Heptyl Acetate via Fischer Esterification
This protocol describes the synthesis of heptyl acetate from 1-heptanol and acetic acid using

an acid catalyst. The reaction is an equilibrium process, and an excess of acetic acid is used to

drive the reaction towards the product.

Materials:
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1-Heptanol

Glacial Acetic Acid

Concentrated Sulfuric Acid (H₂SO₄)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Saturated Sodium Chloride Solution (Brine)

Anhydrous Sodium Sulfate (Na₂SO₄)

Diethyl Ether

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation

apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, combine 1-heptanol (1.0 eq) and glacial acetic acid (3.0 eq).

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

Reflux: Heat the reaction mixture to a gentle reflux (approximately 120-140 °C) for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up:

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and excess acetic acid), and finally with brine.

Drying and Solvent Removal:
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Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the diethyl ether using a rotary evaporator.

Purification: Purify the crude heptyl acetate by fractional distillation under reduced pressure.

Collect the fraction boiling at approximately 85-87 °C at 15 mmHg.

1-Heptanol

Reaction MixtureAcetic Acid

H₂SO₄ (catalyst)

Reflux (120-140°C)

Work-up Purification (Distillation) Heptyl Acetate

Click to download full resolution via product page

Caption: Fischer Esterification Workflow for Heptyl Acetate Synthesis.

Quality Control: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the identification and purity assessment of volatile compounds

like heptyl acetate.

Instrumentation and Conditions:
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Parameter Setting

Gas Chromatograph Agilent 7890B GC or equivalent

Mass Spectrometer Agilent 5977B MSD or equivalent

Column
HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film

thickness) or equivalent non-polar column

Carrier Gas Helium at a constant flow of 1.0 mL/min

Injector Split/splitless, 250°C, split ratio 50:1

Oven Program
Initial 50°C hold for 2 min, ramp at 10°C/min to

250°C, hold for 5 min

MS Transfer Line 280°C

Ion Source 230°C

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode Scan (m/z 40-350)

Sample Preparation: Dilute the synthesized heptyl acetate in a suitable solvent (e.g., ethanol

or hexane) to a concentration of approximately 100 ppm before injection.

Expected Results: Heptyl acetate will elute at a specific retention time under these conditions.

The mass spectrum will show characteristic fragment ions, with a prominent peak at m/z 43

(CH₃CO⁺) and other fragments corresponding to the loss of acetic acid and alkyl fragments.
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Sample Preparation

GC-MS Analysis

Heptyl Acetate Sample

Dilution (Solvent)

Vial

Injector
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Caption: GC-MS Analysis Workflow for Heptyl Acetate.

Sensory Evaluation Protocols
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Sensory evaluation is critical to assess the quality and performance of heptyl acetate in its

intended applications.

This protocol uses a descriptive analysis method to evaluate the flavor profile of heptyl acetate
in a simple sugar-water solution.

Panelists: A panel of 8-10 trained sensory assessors.

Sample Preparation:

Prepare a stock solution of heptyl acetate in food-grade ethanol (1% w/v).

Prepare a base solution of 5% sucrose in spring water.

Add the heptyl acetate stock solution to the sucrose base to achieve concentrations of 5,

10, and 15 ppm. A control sample with no added heptyl acetate should also be prepared.

Evaluation Procedure:

Present the samples, coded with three-digit random numbers, to the panelists in a

randomized order.

Panelists should rinse their mouths with water between samples.

Panelists will rate the intensity of the following flavor attributes on a 15-cm line scale

anchored from "none" to "very intense":

Fruity (Pear)

Fruity (Apricot)

Sweet

Green

Floral

Chemical/Solvent
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Overall Flavor Intensity

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant

differences in attribute intensities between the different concentrations.

This protocol outlines the evaluation of heptyl acetate's odor profile for fragrance applications.

Panelists: A panel of 8-10 trained perfumers or fragrance evaluators.

Sample Preparation: Prepare a 10% solution of heptyl acetate in perfumer's alcohol.

Evaluation Procedure:

Dip a standard smelling strip into the heptyl acetate solution, ensuring about 1 cm of the

strip is submerged.

Allow the solvent to evaporate for approximately 10 seconds.

Panelists will evaluate the odor of the strip at three time points:

Top note (initial impression): Immediately after solvent evaporation.

Mid note (heart): After 15 minutes.

Base note (dry-down): After 1 hour.

Panelists will provide descriptive terms for the odor at each time point and rate the odor

intensity on a 1-9 scale.

Olfactory Perception Pathway
The perception of fruity esters like heptyl acetate begins with the binding of the volatile

molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons

in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).[5]

Heptyl Acetate Olfactory Receptor (GPCR)Binds G-protein Activation Adenylate Cyclase Activation cAMP Production Ion Channel Opening Neuron Depolarization Signal to BrainAction Potential
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Click to download full resolution via product page

Caption: Simplified Olfactory Signaling Pathway for Fruity Esters.

Upon binding of heptyl acetate, the OR undergoes a conformational change, activating an

associated G-protein (Gαolf).[5] This, in turn, activates adenylate cyclase, leading to an

increase in intracellular cyclic AMP (cAMP).[5] The rise in cAMP opens cyclic nucleotide-gated

ion channels, causing an influx of cations and depolarization of the neuron.[5] This generates

an action potential that is transmitted to the olfactory bulb in the brain, where the signal is

processed, leading to the perception of a fruity and sweet aroma.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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